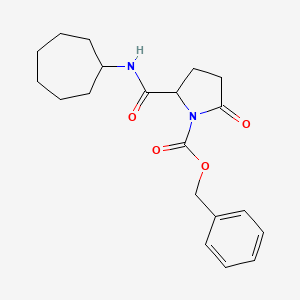
Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 2-[(CYCLOHEPTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a benzyl group attached to a pyrrolidine ring, which is further substituted with a cycloheptylamino carbonyl group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2-[(CYCLOHEPTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cycloheptylamino carbonyl group is then introduced via an amide coupling reaction, and the oxo group is added through an oxidation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrrolidine moieties, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, BENZYL 2-[(CYCLOHEPTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of BENZYL 2-[(CYCLOHEPTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to receptor sites.
Comparison with Similar Compounds
- BENZYL 2-[(CYCLOHEXYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE
- BENZYL 2-[(CYCLOPENTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE
- BENZYL 2-[(CYCLOOCTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE
Uniqueness: The uniqueness of BENZYL 2-[(CYCLOHEPTYLAMINO)CARBONYL]-5-OXO-1-PYRROLIDINECARBOXYLATE lies in its cycloheptylamino group, which imparts distinct steric and electronic properties compared to its analogs. This difference can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c23-18-13-12-17(19(24)21-16-10-6-1-2-7-11-16)22(18)20(25)26-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,1-2,6-7,10-14H2,(H,21,24) |
InChI Key |
JOMJLRMWNJCSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















